REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=[O:13])[NH:11][C:9](=[O:10])[C:8]2=[CH:14][CH:15]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[NH4+:17]>>[C:1]([C:5]1[CH:6]=[C:7]([C:12]([NH2:11])=[O:13])[C:8](=[CH:14][CH:15]=1)[C:9]([NH2:17])=[O:10])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
137.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C2C(C(=O)NC2=O)=CC1
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
the solution was stirred vigorously with a mechanical stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
WASH
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Details
|
washed with a small amount of water
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Type
|
CUSTOM
|
Details
|
The faint green powder was dried at 120° C. for one day
|
Duration
|
1 d
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C(C(=O)N)=CC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 134.19 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |